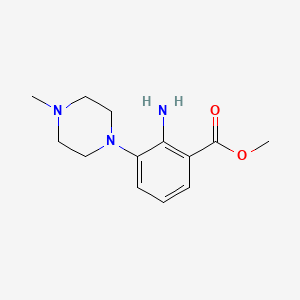
Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a 4-methylpiperazin-1-yl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 2-amino-3-aminobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form Methyl 2-amino-3-aminobenzoate.
Substitution: Finally, the amino group is substituted with 4-methylpiperazine through a nucleophilic substitution reaction, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of various substituents at the amino group.
Scientific Research Applications
Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-methylpiperazin-1-yl group can enhance binding affinity and selectivity towards certain biological targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-piperazin-1-yl)benzoate: Similar structure but lacks the methyl group on the piperazine ring.
Methyl 2-amino-3-(4-ethylpiperazin-1-yl)benzoate: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Methyl 2-amino-3-(4-phenylpiperazin-1-yl)benzoate: Similar structure with a phenyl group on the piperazine ring.
Uniqueness: Methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of the 4-methylpiperazin-1-yl group, which can influence its binding properties and biological activity. This structural feature can enhance its selectivity and potency in various applications compared to similar compounds.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)11-5-3-4-10(12(11)14)13(17)18-2/h3-5H,6-9,14H2,1-2H3 |
InChI Key |
FMTRGQGARBRVLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















